molecular formula C6HBrF2N2S B1494978 4-bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole

4-bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole

Cat. No.: B1494978
M. Wt: 251.05 g/mol
InChI Key: DCOCBAPOTJSREK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole typically involves the bromination and fluorination of benzothiadiazole derivatives. One common method includes the reaction of 4,7-dibromo-2,1,3-benzothiadiazole with fluorinating agents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution of hydrogen atoms with fluorine.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .

Mechanism of Action

The mechanism by which 4-bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole exerts its effects is primarily through its electron-withdrawing nature. This property is crucial for improving the open-circuit voltage and overall efficiency of organic photovoltaic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole stands out due to its dual bromine and fluorine substitutions, which confer unique electronic properties. This makes it particularly valuable in the synthesis of high-performance materials for organic electronics, where precise control over electronic properties is essential .

Properties

IUPAC Name

4-bromo-5,6-difluoro-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrF2N2S/c7-4-5(9)2(8)1-3-6(4)11-12-10-3/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOCBAPOTJSREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C2=NSN=C21)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrF2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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